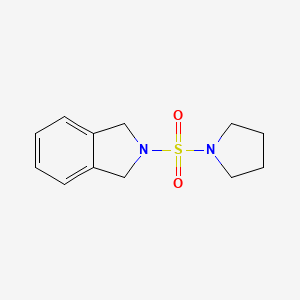
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole” is a compound that falls under the category of pyrrole and pyrrolidine analogs . Pyrrole and pyrrolidine analogs have been a versatile field of study for a long time due to their diverse biological and medicinal importance . They are known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Synthesis Analysis
The synthesis of pyrrolidine-functionalized nucleoside analogs, which could be similar to the compound , has been achieved via PyBOP-catalyzed S N Ar addition-elimination reactions of commercial halogenated precursors .Molecular Structure Analysis
The molecular structure of pyrrole and pyrrolidine analogs, including “2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole”, is characterized by a five-membered nitrogen-containing ring . The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .Chemical Reactions Analysis
The chemical reactions involving pyrrole and pyrrolidine analogs are diverse. For instance, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Pyrrolidine analogs have shown significant potential in anticancer research. Some dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones exhibited potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .
Anti-inflammatory Activity
These compounds have also been found to have anti-inflammatory properties. They can be used in the development of anti-inflammatory drugs .
Antiviral Activity
Pyrrolidine analogs have been known to inhibit reverse transcriptase in the case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
Antituberculosis Activity
These compounds have shown potential in the treatment of tuberculosis. They can be used in the development of anti-tubercular agents .
Antioxidant Activity
Pyrrolidine analogs have been found to possess antioxidant properties. However, the three new heronamides showed no antioxidant activity (DPPH radical scavenging assay) .
Antibacterial Activity
In a recent study, β-lactam substituted polycyclic fused pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Antifungal Activity
Pyrrolidine analogs have also been found to have antifungal properties .
Neuropharmacological Activities
Pyrrolidine alkaloids have shown potential in neuropharmacological research. For example, nicotine and cocaine, which are pyrrolidine alkaloids, have been confirmed to cause neurotoxicity in experimental animals .
Wirkmechanismus
Target of Action
The primary target of 2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole is Caspase-3 . Caspase-3 is a crucial enzyme involved in the execution-phase of cell apoptosis, or programmed cell death . It plays a significant role in the regulation of cell death, a process that is essential for the removal of damaged cells and maintaining cellular homeostasis .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of the target enzyme, or they can bind to the target and modify its function .
Biochemical Pathways
Given its target, it is likely involved in theapoptotic pathway . By targeting Caspase-3, it could potentially influence the process of programmed cell death .
Result of Action
Given its target, it may influence the process of apoptosis, leading to the removal of damaged or unnecessary cells .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-pyrrolidin-1-ylsulfonyl-1,3-dihydroisoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-17(16,13-7-3-4-8-13)14-9-11-5-1-2-6-12(11)10-14/h1-2,5-6H,3-4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQMVDFIHULHOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyrrolidine-1-sulfonyl)-2,3-dihydro-1H-isoindole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-indol-3-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6429967.png)
![4-{[1-(furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B6429971.png)
![2,4-dimethyl-6-{[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6429979.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B6429992.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B6429993.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B6429997.png)
![2-iodo-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide](/img/structure/B6430001.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide](/img/structure/B6430011.png)
![N-(2,6-difluorophenyl)-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide](/img/structure/B6430025.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6430045.png)
![1-{3-oxo-3-[3-(pyridin-3-yloxy)azetidin-1-yl]propyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6430053.png)
![methyl 4-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]benzoate](/img/structure/B6430061.png)
![1-[3-(pyridin-3-yloxy)azetidin-1-yl]pent-4-en-1-one](/img/structure/B6430066.png)
![2,2-dimethyl-1-[3-(pyridin-3-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B6430068.png)